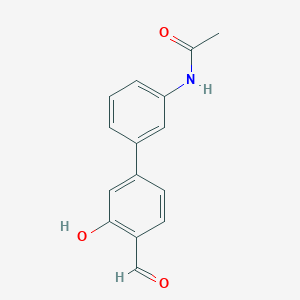![molecular formula C15H13NO3 B6378425 2-Formyl-6-[3-(N-methylaminocarbonyl)phenyl]phenol, 95% CAS No. 1261995-31-6](/img/structure/B6378425.png)
2-Formyl-6-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Formyl-6-[3-(N-methylaminocarbonyl)phenyl]phenol, 95% (2F6NMPP) is a chemical compound of interest due to its wide range of uses in scientific research and laboratory experiments. In
Scientific Research Applications
2-Formyl-6-[3-(N-methylaminocarbonyl)phenyl]phenol, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of new compounds that could potentially be used as drugs, as well as in the development of new materials for use in biomedical applications. Additionally, 2-Formyl-6-[3-(N-methylaminocarbonyl)phenyl]phenol, 95% has been used in the study of enzyme-mediated reactions, such as those involved in the metabolism of drugs.
Mechanism of Action
The mechanism of action of 2-Formyl-6-[3-(N-methylaminocarbonyl)phenyl]phenol, 95% is not completely understood. However, it is believed that the compound binds to enzymes in the body and alters their activity, which can lead to a variety of physiological effects. Additionally, 2-Formyl-6-[3-(N-methylaminocarbonyl)phenyl]phenol, 95% is believed to have an antioxidant effect, which could potentially be beneficial in the treatment of certain diseases.
Biochemical and Physiological Effects
2-Formyl-6-[3-(N-methylaminocarbonyl)phenyl]phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450, which is involved in the metabolism of drugs. Additionally, 2-Formyl-6-[3-(N-methylaminocarbonyl)phenyl]phenol, 95% has been shown to have an antioxidant effect, which could potentially be beneficial in the treatment of certain diseases.
Advantages and Limitations for Lab Experiments
2-Formyl-6-[3-(N-methylaminocarbonyl)phenyl]phenol, 95% has several advantages for use in laboratory experiments. It is easy to synthesize, and it is relatively stable in solution. Additionally, it is relatively non-toxic, making it safe for use in laboratory experiments. However, 2-Formyl-6-[3-(N-methylaminocarbonyl)phenyl]phenol, 95% does have some limitations. It is not soluble in water, and it is not very soluble in most organic solvents. Additionally, it is not very stable in the presence of light or heat.
Future Directions
There are a number of potential future directions for the use of 2-Formyl-6-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%. It could be used to develop new drugs and materials for biomedical applications. Additionally, it could be used to study the mechanism of action of other drugs, as well as to study the biochemical and physiological effects of various compounds. Additionally, 2-Formyl-6-[3-(N-methylaminocarbonyl)phenyl]phenol, 95% could be used in the development of new methods for the synthesis of other compounds. Finally, 2-Formyl-6-[3-(N-methylaminocarbonyl)phenyl]phenol, 95% could be used to study the effects of environmental toxins on human health.
Synthesis Methods
2-Formyl-6-[3-(N-methylaminocarbonyl)phenyl]phenol, 95% is synthesized through a series of reactions. The first step is the reaction of 2-formyl-6-hydroxybenzaldehyde with N-methyl-2-aminoethanol to form a Schiff base. This Schiff base is then reduced with sodium borohydride to form the desired product. This method has been used to synthesize 2-Formyl-6-[3-(N-methylaminocarbonyl)phenyl]phenol, 95% with yields of up to 95%.
properties
IUPAC Name |
3-(3-formyl-2-hydroxyphenyl)-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-16-15(19)11-5-2-4-10(8-11)13-7-3-6-12(9-17)14(13)18/h2-9,18H,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQRLRCLVKVOBNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)C2=CC=CC(=C2O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685225 |
Source


|
| Record name | 3'-Formyl-2'-hydroxy-N-methyl[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-6-[3-(N-methylaminocarbonyl)phenyl]phenol | |
CAS RN |
1261995-31-6 |
Source


|
| Record name | 3'-Formyl-2'-hydroxy-N-methyl[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Formyl-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6378383.png)


![6-[Benzo(b)thiophen-2-yl]-2-formylphenol, 95%](/img/structure/B6378405.png)





